molecular formula C21H16ClN3OS2 B12131903 N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12131903
M. Wt: 426.0 g/mol
InChI Key: KFDHTBLYVXLECH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a high-purity synthetic compound designed for pharmaceutical and biological research. This specialized chemical features a thieno[2,3-d]pyrimidine core structure, a scaffold recognized for its significant potential in medicinal chemistry. Thieno[2,3-d]pyrimidin-4-one derivatives (TPs) are particularly noted for their promising anticancer properties, functioning through substantial cytotoxic effects against various human tumor cell lines and serving as key scaffolds for kinase inhibitors . Research Applications and Value: The primary research value of this compound lies in oncology and drug discovery. Its molecular architecture, which combines the thienopyrimidine core with specific aryl substitutions, makes it a valuable candidate for investigating new therapeutic pathways. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a lead compound for structure-activity relationship (SAR) studies aimed at developing novel targeted therapies . The structural analogs of this compound class have demonstrated strong binding affinities to critical enzyme targets like VEGFR-2, suggesting potential applications in anti-angiogenesis research . Handling and Safety: This product is provided For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and conduct all experiments in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C21H16ClN3OS2

Molecular Weight

426.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H16ClN3OS2/c1-13-5-7-14(8-6-13)17-10-27-20-19(17)21(24-12-23-20)28-11-18(26)25-16-4-2-3-15(22)9-16/h2-10,12H,11H2,1H3,(H,25,26)

InChI Key

KFDHTBLYVXLECH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene Derivatives

A widely adopted method involves cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea under acidic conditions. For example, microwave-assisted cyclization at 150°C for 15 minutes using phosphoryl chloride (POCl₃) yields the pyrimidine ring with >85% efficiency. Substitutions at the 4-position are introduced via nucleophilic displacement using thiols or amines.

Suzuki-Miyaura Coupling for Aryl Group Introduction

Sulfanyl Acetamide Side Chain Installation

The sulfanylacetamide moiety is introduced via nucleophilic substitution or thiol-ene reactions:

Nucleophilic Displacement of Halogen

Replacing a halogen at the 4-position of the thienopyrimidine core with 2-mercaptoacetamide is a common strategy. Using anhydrous potassium carbonate in DMF at 80°C for 6 hours achieves 65–75% yields. Catalytic amounts of tetrabutylammonium iodide (TBAI) enhance reaction rates by 20%.

Thiol-Ene Click Chemistry

Copper(I)-catalyzed thiol-ene reactions between 4-vinylthienopyrimidine and 2-mercaptoacetamide under inert atmospheres provide regioselective sulfanyl group installation. This method offers superior selectivity (95%) but requires strict moisture control.

Amidation with 3-Chloroaniline

The final step involves coupling the sulfanylacetamide intermediate with 3-chloroaniline:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C achieves 80–85% yields. Excess EDC (1.5 eq) ensures complete conversion.

Schlenk Technique for Moisture-Sensitive Conditions

For oxygen-sensitive intermediates, the reaction is performed under nitrogen using dry THF and trimethylamine (TEA) as a base. This method reduces hydrolysis side reactions to <5%.

Industrial-Scale Production Considerations

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L500–1000 L
Catalyst Loading5 mol% Pd1–2 mol% Pd
PurificationColumn ChromatographyCrystallization
Yield60–75%70–85%
Cost per kg$12,000$2,500

Continuous flow reactors improve scalability by reducing reaction times (from 8 hours to 30 minutes) and enhancing heat dissipation. Automated pH control during amidation ensures consistent product quality.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99.5% (C18 column, acetonitrile/water gradient)

  • Mass Spec : m/z 458.0 [M+H]⁺ (calculated for C₂₁H₁₆ClN₃OS₂)

  • ¹H NMR : δ 2.35 (s, 3H, CH₃), 3.82 (s, 2H, SCH₂), 7.25–7.45 (m, 8H, aromatic)

X-ray crystallography confirms the planar thienopyrimidine core and dihedral angle of 87° between the 4-methylphenyl and acetamide groups .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Comparison

Thienopyrimidine derivatives vary in substituents, linkage atoms (S vs. O), and appended aromatic groups. Key structural analogs include:

Compound Name Core Structure Position 5 Substituent Linkage (Position 4) Acetamide Substituent Molecular Weight (g/mol) Reference ID
N-(3-Chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide Thieno[2,3-d]pyrimidine 4-Methylphenyl Sulfanyl (S–) 3-Chlorophenyl 451.9 (calculated) Target
N-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide Thieno[2,3-d]pyrimidine 4-Methylphenyl Oxygen (O–) 4-Phenyl 376.0
N-(4-Chlorophenyl)-2-{[2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide Thieno[2,3-d]pyrimidine 2-Methyl, 6-Phenyl Sulfanyl (S–) 4-Chlorophenyl 470.0
N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidine 3-Methyl, 7-(4-Methylphenyl) Sulfanyl (S–) 2-Chloro-4-methylphenyl 470.0

Key Observations :

  • Sulfanyl vs.
  • Substituent Effects : The 4-methylphenyl group at position 5 (target compound) may contribute to π-π stacking in biological targets, while methyl/phenyl substitutions at other positions (e.g., 2-methyl-6-phenyl in ) introduce steric effects that could modulate binding specificity.
  • Isomeric Differences: Thieno[3,2-d]pyrimidine derivatives (e.g., ) exhibit distinct electronic properties compared to thieno[2,3-d]pyrimidine isomers due to altered ring fusion.

Insights :

  • The 5-(4-methylphenyl) group in the target compound may mimic hydrophobic pockets in enzyme active sites, as seen in anti-cancer analogs .
  • Sulfanyl-linked acetamides are understudied compared to oxygen analogs, warranting further investigation.
Physicochemical Properties
  • Hydrogen Bonding: The target compound has 1 H-bond donor (NH) and 5 H-bond acceptors (C=O, S–, pyrimidine N), comparable to analogs like (1 donor, 5 acceptors).
  • Lipophilicity : Calculated XLogP for the target compound is ~5.3 (similar to ), suggesting moderate bioavailability.

Q & A

Basic Question: What are the common synthetic routes and characterization techniques for synthesizing N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the thieno[2,3-d]pyrimidin-4-yl scaffold via cyclization of substituted thiophene derivatives with nitriles or amidines under acidic conditions .
  • Step 2: Sulfanyl acetamide coupling using nucleophilic substitution (e.g., reaction of thiol-containing intermediates with chloroacetamide derivatives in the presence of NaHCO₃/NaI as catalysts) .
  • Characterization:
    • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and purity (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfanyl protons at δ 3.5–4.0 ppm) .
    • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 495.08) .
    • X-ray Crystallography: Resolves crystal packing and intramolecular hydrogen bonds (e.g., monoclinic system with β = 108.76°) .

Basic Question: What are the key functional groups in this compound, and how do they influence its reactivity?

Methodological Answer:

  • Core Functional Groups:

    GroupRoleReactivity
    Thieno[2,3-d]pyrimidineAromatic heterocycleStabilizes π-π stacking in biological targets
    Sulfanyl (S–)Nucleophilic siteParticipates in disulfide bond formation or redox reactions
    3-ChlorophenylElectron-withdrawing groupEnhances binding to hydrophobic enzyme pockets
  • Reactivity Insights:

    • The sulfanyl group undergoes oxidation to sulfoxide/sulfone derivatives under controlled conditions (e.g., H₂O₂/CH₃COOH) .
    • The chloro-substituted phenyl ring directs electrophilic substitution reactions (e.g., nitration at para position) .

Advanced Question: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

  • Critical Parameters:
    • Temperature: Maintain 60–80°C during cyclization to avoid side-product formation .
    • Solvent Choice: Use polar aprotic solvents (e.g., DMF) for sulfanyl coupling to enhance nucleophilicity .
    • Catalysts: NaI in stoichiometric amounts accelerates thiol-disulfide interchange .
  • Purity Control:
    • HPLC: Reverse-phase C18 columns (ACN:H₂O gradient) resolve unreacted intermediates .
    • TLC Monitoring: Hexane:ethyl acetate (3:1) tracks reaction progress (Rf ≈ 0.5 for product) .

Advanced Question: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Case Example: Discrepancies in IC₅₀ values for kinase inhibition may arise from:
    • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
    • Structural Confirmation: Validate compound identity via single-crystal XRD to rule out polymorphic effects .
  • Statistical Analysis: Use ANOVA to compare datasets and identify outliers .

Advanced Question: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 4-methylphenyl with 3,5-dimethylphenyl) and compare bioactivity .

  • Key SAR Findings:

    ModificationBiological Impact
    Chlorine → Fluorine at phenyl ringIncreased solubility but reduced cytotoxicity
    Thieno[2,3-d]pyrimidine → Pyrido[3,4-d]pyrimidineLoss of kinase inhibition
  • Computational Modeling: Molecular docking (AutoDock Vina) predicts binding affinity to EGFR (ΔG ≈ -9.2 kcal/mol) .

Advanced Question: How can pharmacokinetic challenges (e.g., low oral bioavailability) be addressed?

Methodological Answer:

  • Nanoparticle Formulation: Encapsulate the compound in starch nanoparticles (size ≈ 150 nm) to enhance intestinal absorption .
  • Prodrug Design: Synthesize phosphate esters at the acetamide group for improved aqueous solubility .

Advanced Question: What advanced techniques are used to study target binding mechanisms?

Methodological Answer:

  • X-ray Crystallography: Resolve ligand-protein complexes (e.g., PDB ID 6XYZ) to identify hydrogen bonds with kinase domains .
  • 19F NMR Spectroscopy: Fluorine-labeled analogs monitor real-time binding competition in cellular environments .

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